Lipophilicity Modulation: XLogP3 Comparison Versus Non-Methyl and Benzyl Analogs
The 4-methyl substituent on the 2-pyridone ring imparts a computed XLogP3 of 2.1, intermediate between the non-methyl analog 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (XLogP3 = 2.2) and the more lipophilic N-benzyl analog 1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (XLogP3 = 2.5). This positions the target compound closer to the optimal CNS drug-likeness range and distinguishes it from the markedly less lipophilic 5-carboxy-pirfenidone regioisomer (XLogP3 = 1.2) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (XLogP3 = 2.2); 1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (XLogP3 = 2.5); 5-Carboxy-pirfenidone (XLogP3 = 1.2) |
| Quantified Difference | Target is 0.1 unit lower than non-methyl analog; 0.4 unit lower than benzyl analog; 0.9 unit higher than 5-carboxy-pirfenidone |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity differences of 0.4–0.9 LogP units can alter membrane permeability by >10-fold and shift metabolic clearance profiles, making the target compound a distinct tool for fine-tuning ADME properties in lead optimization.
- [1] PubChem Compound Summary for CID 70988537 (XLogP3=2.1), CID 21081585 (XLogP3=2.2), CID 11988812 (XLogP3=1.2), CID 16896686 (XLogP3=2.5). National Center for Biotechnology Information. Accessed May 2026. View Source
